molecular formula C11H13ClO2 B14367365 4-[(2-Chlorophenyl)methoxy]butan-2-one CAS No. 90033-51-5

4-[(2-Chlorophenyl)methoxy]butan-2-one

Cat. No.: B14367365
CAS No.: 90033-51-5
M. Wt: 212.67 g/mol
InChI Key: GHPYIOGLMHRMJS-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methoxy]butan-2-one is an organic compound that features a chlorophenyl group attached to a butanone backbone via a methoxy linkage

Preparation Methods

The synthesis of 4-[(2-Chlorophenyl)methoxy]butan-2-one typically involves the reaction of 2-chlorophenol with 4-chlorobutan-2-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the butanone backbone . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-[(2-Chlorophenyl)methoxy]butan-2-one can be compared with similar compounds such as:

    4-(4-Methoxyphenyl)butan-2-one: This compound has a methoxy group on the phenyl ring instead of a chloro group, which affects its reactivity and biological activity.

    4-(2-Bromophenyl)methoxy]butan-2-one: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties due to the larger atomic size and different electronegativity.

    4-(2-Chlorophenyl)butan-2-one:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

CAS No.

90033-51-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]butan-2-one

InChI

InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3

InChI Key

GHPYIOGLMHRMJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOCC1=CC=CC=C1Cl

Origin of Product

United States

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